Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester
Description
This compound is a methyl ester derivative of benzoic acid with a complex substituent structure. Its IUPAC name reflects two key functional groups:
- Position 2: A [[2-(4-chloro-3-methylphenoxy)ethyl]amino] group, consisting of an ethylamino chain linked to a 4-chloro-3-methylphenoxy moiety.
- Position 5: A methyl group.
The compound has been identified as a metabolite of Bacillus thuringiensis and is associated with pesticidal activity against sugar ants (Camponotus consobrinus) .
Properties
CAS No. |
937673-10-4 |
|---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
methyl 2-[2-(4-chloro-3-methylphenoxy)ethylamino]-5-methylbenzoate |
InChI |
InChI=1S/C18H20ClNO3/c1-12-4-7-17(15(10-12)18(21)22-3)20-8-9-23-14-5-6-16(19)13(2)11-14/h4-7,10-11,20H,8-9H2,1-3H3 |
InChI Key |
BKMPENHUDDMROG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The methyl ester group is typically introduced via Fischer esterification. A representative protocol involves refluxing 2-amino-5-methylbenzoic acid in methanol with concentrated sulfuric acid (1–5 mol%) at 65–85°C for 4–6 hours, achieving >95% conversion. Critical parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | H₂SO₄ (1–5 mol%) | Lower catalyst load risks incomplete conversion |
| Temperature | 65–85°C | <60°C slows kinetics; >90°C promotes decarboxylation |
| Methanol:Substrate | 10:1 (v/w) | Excess methanol drives equilibrium |
Post-reaction workup involves neutralization with NaHCO₃, extraction with ethyl acetate, and distillation to recover methanol. This method is scalable but requires careful pH control to prevent hydrolysis of the ester product.
Phenoxy-Ethylamine Side Chain Installation
Ullmann-Type Coupling
A copper(I)-catalyzed reaction between 2-amino-5-methylbenzoate and 1-bromo-2-(4-chloro-3-methylphenoxy)ethane:
Buchwald-Hartwig Amination
Superior for electron-deficient aryl halides:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos
-
Base: KOtBu
-
Solvent: Toluene, 100°C, 18 hours (78% yield).
Process Optimization and Scalability
Catalytic System Comparison
| Method | Catalyst | Yield (%) | Byproducts | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | CuI/Phenanthroline | 65 | Di-alkylated amine (15%) | Moderate |
| Buchwald-Hartwig | Pd/Xantphos | 78 | <5% | High |
The Pd-catalyzed route, while costlier, offers cleaner profiles and shorter reaction times.
Solvent Engineering
Switch from DMF to cyclopentyl methyl ether (CPME) in amination steps reduces emulsion formation during workup, improving isolated yields by 12%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.15 (t, J=6.0 Hz, 2H, OCH₂), 3.89 (s, 3H, COOCH₃), 2.45 (s, 3H, ArCH₃).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of various organic molecules.
- Reagent in Chemical Reactions : It is used in reactions involving nucleophilic substitutions and oxidation processes.
Biology
- Biological Activity Studies : Research indicates potential interactions with biomolecules, highlighting its significance in biological systems.
Medicine
- Therapeutic Properties : Investigated for antimicrobial and anti-inflammatory effects. Studies have shown that it exhibits potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Industry
- Production of Specialty Chemicals : Utilized in the manufacturing of specialty chemicals and materials due to its unique properties.
Antimicrobial Efficacy Study
In a controlled study assessing the antimicrobial effects on Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC):
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
This indicates significant antibacterial activity.
Anti-inflammatory Response Assessment
In an experimental model using lipopolysaccharide (LPS)-induced inflammation in mice:
- Administration of the compound resulted in a notable reduction in paw swelling and serum levels of inflammatory markers compared to control groups.
Cancer Cell Line Testing
In vitro testing on MCF-7 breast cancer cells demonstrated:
- Dose-dependent decrease in cell viability with an IC50 value calculated at 15 µM after 48 hours.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related benzoic acid esters, emphasizing substituent effects, physicochemical properties, and biological activities.
Structural Analogues
*Estimated molecular formula based on structural analysis.
Substituent Effects on Activity
- Phenoxyethylamino Group (Target Compound): The 4-chloro-3-methylphenoxyethylamino group likely enhances pesticidal activity by increasing lipophilicity and enabling interactions with insect neuronal receptors .
- Simple Methyl Ester (Benzoic acid, methyl ester) : Lacks complex substituents but acts as a repellent for Bemisia tabaci and contributes to fruit fragrance due to volatility .
Physicochemical Properties
- Target Compound : Predicted higher molecular weight (~360 g/mol) and boiling point (>400°C) due to bulky substituents, similar to C₁₆H₁₅ClO₃ (density: 1.21 g/cm³, boiling point: 418°C) .
- Simpler Esters (e.g., methyl ester) : Lower molecular weight (136.15 g/mol) and higher volatility, suitable for aroma applications .
Research Findings
- Pesticidal Activity: The target compound is part of a bioactive metabolite mix from B. thuringiensis, suggesting synergy with other compounds (e.g., pentadecanoic acid esters) for ant control .
- Repellent vs. Pesticidal Action: Unlike benzoic acid methyl ester (repellent), the target compound’s ethylamino-phenoxy group may enable direct toxicity via enzyme inhibition or receptor binding .
- Synthetic Accessibility: Derivatives like 5-Chloro-2-(toluene-4-sulfonylamino)-benzoic acid methyl ester () require multi-step synthesis, whereas the target compound’s structure may necessitate specialized coupling reactions for the phenoxyethylamino group.
Biological Activity
Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[[2-(4-chloro-3-methylphenoxy)ethyl]amino]-5-methyl-, methyl ester (commonly referred to as compound A ) is a complex structure that incorporates various functional groups, potentially contributing to its biological efficacy. This article explores the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20ClN2O3
- Molecular Weight : 334.81 g/mol
- CAS Number : 532961-12-9
The structure of compound A features a benzoic acid core substituted with a chloro-methylphenoxy group and an ethylamino side chain, which may enhance its lipophilicity and bioavailability.
Pharmacological Effects
-
Antimicrobial Activity :
- Compound A exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anti-inflammatory Properties :
- Similar to other benzoic acid derivatives, compound A has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways.
-
Antitumor Activity :
- Preliminary studies indicate that compound A may possess antitumor properties. In cancer cell lines, it has been observed to induce apoptosis and inhibit cell proliferation, likely through the activation of caspase pathways.
The biological activity of compound A can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Compound A could interact with various receptors involved in inflammation and cellular growth regulation.
- Oxidative Stress Induction : There is evidence that compound A increases oxidative stress within cells, leading to apoptosis in malignant cells.
Case Studies
-
Antimicrobial Efficacy Study :
- In a controlled study assessing the antimicrobial effects of compound A on Staphylococcus aureus and Escherichia coli, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial activity.
-
Anti-inflammatory Response Assessment :
- An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of compound A significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.
-
Cancer Cell Line Testing :
- In vitro testing on MCF-7 breast cancer cells revealed that treatment with compound A resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 µM after 48 hours.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-(4-chloro-3-methylphenoxy)ethylamine with methyl 5-methyl-2-aminobenzoate under mild basic conditions. Optimization includes varying solvent systems (e.g., dichloromethane or acetonitrile), temperature (20–40°C), and catalyst selection (e.g., DCC or EDC). Reaction progress should be monitored via TLC or LC-MS to identify intermediate formation and byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester linkage and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Retention time comparisons with analogs (e.g., methyl benzoate derivatives) can resolve co-elution issues .
Q. What safety protocols should be followed given limited toxicological data for this compound?
- Methodological Answer : Assume acute toxicity (Category 4, H302) based on structural analogs like methyl benzoate derivatives. Use fume hoods, nitrile gloves, and eye protection. Conduct preliminary in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying environmental conditions (e.g., light, humidity)?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines): expose the compound to 40°C/75% RH for 6 months, with periodic sampling. Use HPLC-UV/PDA to track degradation products (e.g., hydrolysis of the ester group). Compare with analogs like methyl 3,4-dimethoxybenzoate, which shows stability in anhydrous solvents .
Q. What strategies are employed to analyze the compound’s reactivity with nucleophiles, and how do reaction parameters influence product distribution?
- Methodological Answer : Reactivity studies should test nucleophiles (amines, thiols) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Use LC-MS to identify intermediates (e.g., amide or thioester derivatives). Kinetic studies under pseudo-first-order conditions can quantify rate constants and selectivity .
Q. How can in silico modeling predict biological targets, and what experimental validation is required?
- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) can prioritize assays. Validate via enzyme inhibition assays (e.g., COX-2 fluorometric kit) and compare IC₅₀ values with known inhibitors. Structural analogs with trifluoromethyl groups show enhanced binding affinity in similar studies .
Q. What methodologies assess pharmacokinetic properties, and how do structural modifications impact bioavailability?
- Methodological Answer : Use Caco-2 cell monolayers to measure intestinal permeability. Modify substituents (e.g., replacing the chloro group with methoxy) to evaluate logP changes via shake-flask assays. Compare with methyl 4-methoxybenzoate derivatives, which exhibit improved solubility in simulated intestinal fluid .
Data Contradiction Analysis
Q. How should conflicting chromatographic retention times (e.g., isomers) be addressed during method development?
- Methodological Answer : Employ ion-pair chromatography with additives like tetrabutylammonium bromide to enhance separation of polar isomers. Cross-validate with GC-MS using derivatization (e.g., silylation) for volatile byproducts. Reference retention indices of benzoic acid ester isomers (e.g., methoxy vs. nitro substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
